![molecular formula C18H16NO2P B14891129 2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide](/img/structure/B14891129.png)
2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide is a chemical compound that belongs to the class of pyridine N-oxides It is characterized by the presence of a diphenylphosphoryl group attached to the methyl group of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide typically involves a multi-step process. One common method includes the reaction of pyridine N-oxide with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would require optimization of reaction conditions, purification steps, and safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the diphenylphosphoryl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the pyridine ring .
Scientific Research Applications
2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide involves its interaction with molecular targets such as metal ions and enzymes. The diphenylphosphoryl group can coordinate with metal ions, forming stable complexes that are useful in catalysis and material science. Additionally, the compound can interact with enzymes, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Diphenylphosphoryl)methyl]pyridine
- 2-[(Diphenylphosphoryl)methyl]pyridine N,P-dioxide
- 2,6-bis[(Diphenylphosphoryl)methyl]pyridine 1-oxide
Uniqueness
2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of the diphenylphosphoryl group enhances its ability to form stable complexes with metal ions, making it particularly valuable in coordination chemistry and catalysis .
Properties
Molecular Formula |
C18H16NO2P |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
2-(diphenylphosphorylmethyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C18H16NO2P/c20-19-14-8-7-9-16(19)15-22(21,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15H2 |
InChI Key |
FJBCXHIEFHPWSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=CC=CC=[N+]2[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


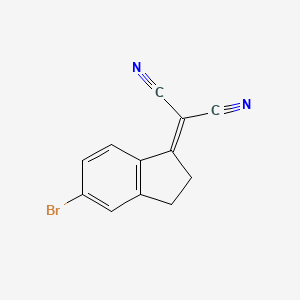
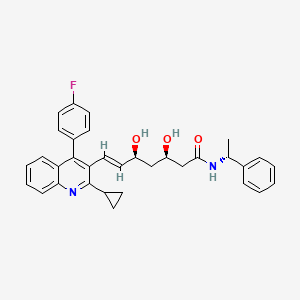
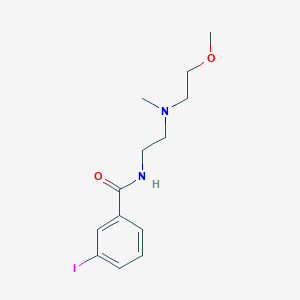
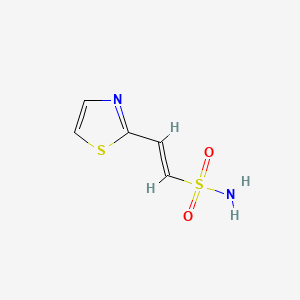
![3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14891063.png)
![3-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891072.png)
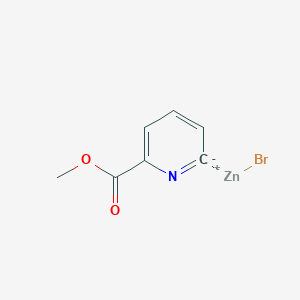
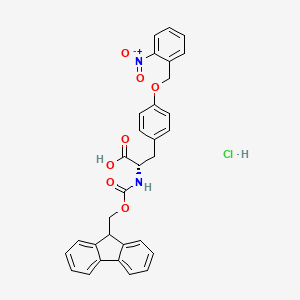
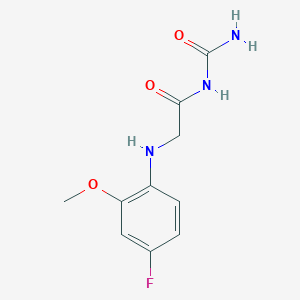
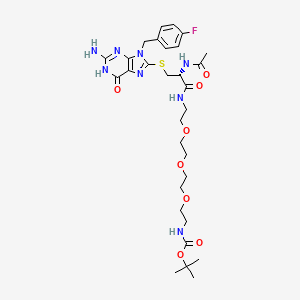
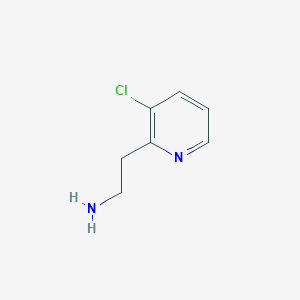
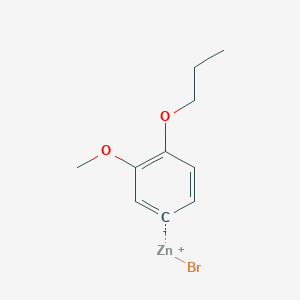

![(2'-(1-(4-Methoxyphenyl)vinyl)-5'-methyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14891125.png)
